

# Characterization of Methyl 2-(o-chlorophenoxy)propionate

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## Compound of Interest

**Compound Name:** methyl 2-(2-chlorophenoxy)propanoate  
**Cat. No.:** B6104927

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Technical Guide & Characterization Protocol

## Executive Summary

Methyl 2-(o-chlorophenoxy)propionate (Methyl 2-(2-chlorophenoxy)propionate) is a chlorinated phenoxy ester utilized primarily as an analytical standard in environmental monitoring and as a synthetic intermediate in the development of aryloxyalkanoic herbicides. As the methyl ester derivative of 2-chlorophenoxypropionic acid (2-CPP), it serves as a volatile surrogate for gas chromatography (GC) analysis, enabling the precise quantification of the parent acid in soil and water matrices.

This guide provides a comprehensive technical characterization of the molecule, detailing its physicochemical properties, synthetic pathways, spectroscopic signature, and enantiomeric separation protocols. The content is designed for researchers requiring high-fidelity data for method validation and structural elucidation.

## Chemical Identity & Physicochemical Profile

The molecule consists of an o-chlorophenoxy moiety attached to the alpha-carbon of a methyl propionate chain. It possesses a single chiral center at the C2 position of the propionate group, existing as a racemate in standard synthesis unless stereoselective methods are employed.

Parameter	Data / Description
IUPAC Name	Methyl 2-(2-chlorophenoxy)propanoate
Common Name	Methyl 2-(o-chlorophenoxy)propionate
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>3</sub>
Molecular Weight	214.65 g/mol
Structure	Phenyl ring with Cl at ortho (2-position); O-CH(CH <sub>3</sub> )-COOCH <sub>3</sub> chain
Chirality	One stereocenter (C2); exists as (R)- and (S)-enantiomers
Physical State	Colorless to pale yellow viscous liquid
Boiling Point	~270–280 °C (Predicted based on acid precursor)
Solubility	Soluble in organic solvents (DCM, MeOH, Acetone); Insoluble in water
Precursor Acid CAS	20443-39-6 (2-chlorophenoxypropionic acid)

## Synthetic Pathway: Fischer Esterification[6][7]

The most robust method for synthesizing methyl 2-(o-chlorophenoxy)propionate is the acid-catalyzed Fischer esterification of 2-(2-chlorophenoxy)propionic acid with methanol. This reversible reaction is driven to completion by using methanol in excess or by removing water via a Dean-Stark apparatus or molecular sieves.

Reaction Mechanism:

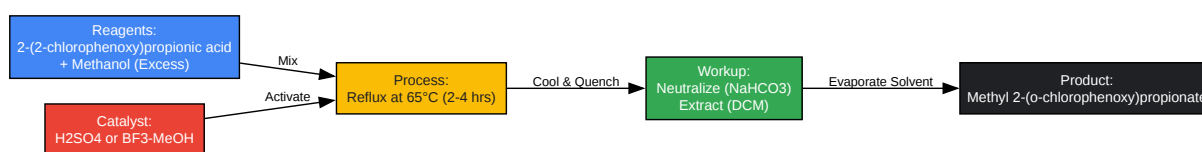
- Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>), increasing its electrophilicity.

- Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of water to reform the carbonyl double bond, yielding the ester.

Causality in Protocol Design:

- Why Methanol Excess? To shift the equilibrium to the right (Le Chatelier's principle).
- Why Acid Catalyst? To lower the activation energy; uncatalyzed esterification is kinetically too slow for practical synthesis.

## Synthesis Workflow Diagram



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Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of the methyl ester.

## Spectroscopic Characterization

Accurate identification requires a multi-modal approach. The following data is derived from standard values for chlorophenoxy propionates.

### A. Nuclear Magnetic Resonance (NMR)

The  $^1\text{H}$  NMR spectrum provides definitive structural connectivity.

- Solvent:  $\text{CDCl}_3$
- Internal Standard: TMS (0.00 ppm)

Signal	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
A	6.80 – 7.40	Multiplet	4H	Aromatic Ring Protons (Ar-H)
B	4.75	Quartet (J = 7 Hz)	1H	Alpha-Methine (-O-CH-CH <sub>3</sub> )
C	3.75	Singlet	3H	Ester Methyl (-COOCH <sub>3</sub> )
D	1.65	Doublet (J = 7 Hz)	3H	Beta-Methyl (-CH-CH <sub>3</sub> )

Interpretation Logic: The quartet at ~4.75 ppm is diagnostic of the methine proton adjacent to the chiral center, coupled to the methyl doublet at ~1.65 ppm. The singlet at 3.75 ppm confirms the successful methylation of the carboxylic acid.

## B. Mass Spectrometry (GC-MS)

Electron Ionization (EI, 70 eV) yields a characteristic fragmentation pattern useful for environmental detection.

- Molecular Ion (M<sup>+</sup>): m/z 214 (<sup>35</sup>Cl) / 216 (<sup>37</sup>Cl) in a 3:1 ratio.
- Base Peak: Often m/z 155 (Loss of -COOCH<sub>3</sub> group).
- Key Fragments:
  - m/z 155: [M – 59]<sup>+</sup> (Cleavage of the ester group).
  - m/z 127: [C<sub>6</sub>H<sub>4</sub>Cl-O]<sup>+</sup> (Chlorophenoxy cation).
  - m/z 59: [COOCH<sub>3</sub>]<sup>+</sup> (Ester fragment).

## Enantiomeric Separation Protocol

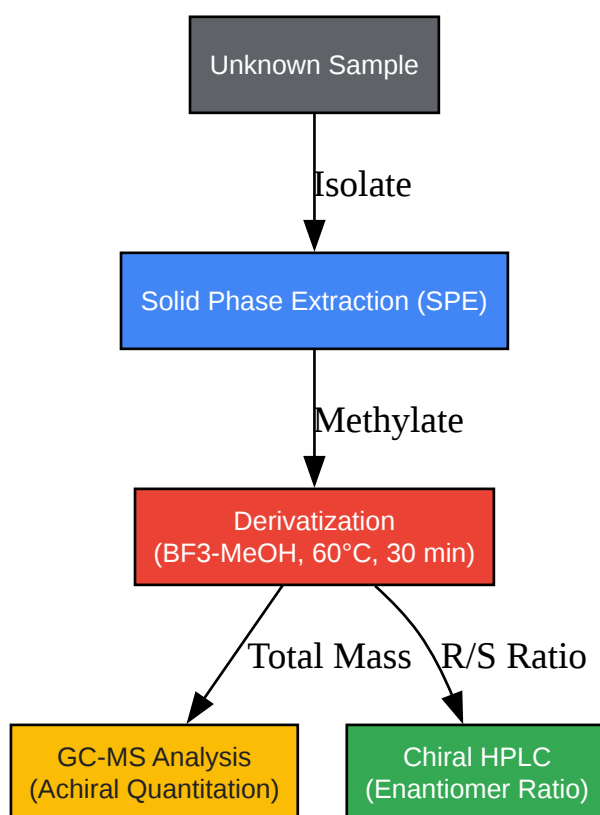
Since biological activity in phenoxy herbicides is often stereospecific (typically the (R)-isomer is active), separating the enantiomers is critical.

Method: Chiral High-Performance Liquid Chromatography (HPLC).[1] Stationary Phase: Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

### Protocol Steps:

- Column Selection: Use a Chiralpak AD-H or equivalent column (250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 230 nm (Absorption max of the chlorophenoxy ring).
- Validation: Inject racemic standard to establish resolution ( $R_s > 1.5$ ).

### Analytical Logic Tree



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Figure 2: Decision tree for the analytical characterization of the molecule.

## References

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## Sources

- [1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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